(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyrazole ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperazine with a thiazole derivative, followed by the introduction of a pyrazole ring through a cyclization reaction. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; often carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar piperazine structure but different functional groups.
(-)-Carvone: A natural compound with bioactive properties, used as a comparison for its unique mechanism of action.
Properties
CAS No. |
1010867-16-9 |
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Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H19N5OS/c1-22-7-9-23(10-8-22)18-20-17(24)15(25-18)11-14-12-19-21-16(14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,21)/b15-11- |
InChI Key |
HRKSMLLVHANNDW-PTNGSMBKSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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